molecular formula C10H8N4 B8584655 4-(3-Amino-pyrazol-1-yl)-benzonitrile

4-(3-Amino-pyrazol-1-yl)-benzonitrile

Cat. No.: B8584655
M. Wt: 184.20 g/mol
InChI Key: CYPOLFTXRQXMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Amino-pyrazol-1-yl)-benzonitrile is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

4-(3-aminopyrazol-1-yl)benzonitrile

InChI

InChI=1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13-14/h1-6H,(H2,12,13)

InChI Key

CYPOLFTXRQXMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Suspend 4-cyanophenyl hydrazine hydrochloride (5 g, 29.58 mmol) in tert-butanol (60 mL). Add methoxyacrylonitrile (2.458 g, 29.58 mmol) and potassium tert-butoxide (3.975 g, 35.49 mmol) and heat the mixture at 90° C. overnight. Concentrate in vacuo and partition the residue between EtOAc/water. Extract the organic phase with 10% hydrochloric acid. Neutralize the aqueous phase with saturated aqueous NaHCO3 and extract twice with EtOAc. Dry the combined organic extracts over MgSO4, filter and concentrate in vacuo to obtain a solid that was washed with ether/hexane. Filter and dry the solid in vacuo to obtain the desired intermediate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.458 g
Type
reactant
Reaction Step Two
Quantity
3.975 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

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